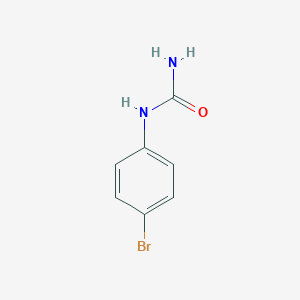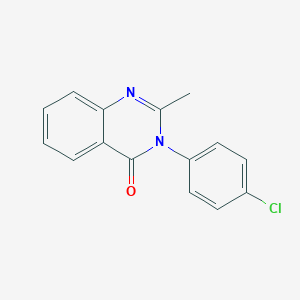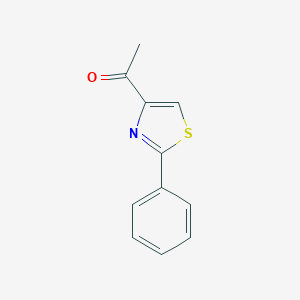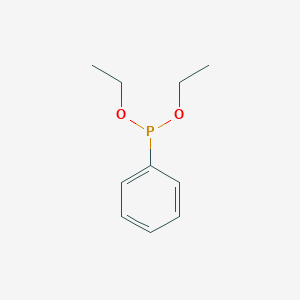
ジエチルフェニルホスホナイト
説明
Diethyl phenylphosphonite, also known as diethyl phenylphosphonite, is an organophosphorus compound with the molecular formula C10H15O2P. This compound is characterized by the presence of a phenyl group attached to a phosphorus atom, which is further bonded to two ethoxy groups. Diethyl phenylphosphonite is a clear, colorless to almost colorless liquid that is sensitive to air .
科学的研究の応用
Diethyl phenylphosphonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates and phosphinates.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
Target of Action
Diethyl phenylphosphonite, also known as Diethoxy(phenyl)phosphane, is primarily used in the field of energy storage, specifically in lithium metal batteries . Its primary target is the solid electrolyte interface and the cathode electrolyte interface of these batteries .
Mode of Action
Diethyl phenylphosphonite acts as an electrolyte additive in lithium metal batteries . It decomposes more easily than carbonate solvents, forming a stable interface between the electrolyte and the lithium negative electrode . This stable interface inhibits the growth of lithium dendrites, which can pose safety risks and degrade the performance of the battery .
Biochemical Pathways
By forming a stable interface and inhibiting the growth of lithium dendrites, it enhances the overall performance and safety of these batteries .
Pharmacokinetics
Its physical properties, such as its density (1032 g/mL at 25 °C) and boiling point (64°C at 07mm), suggest that it has good stability under normal conditions .
Result of Action
The primary result of Diethyl phenylphosphonite’s action is the enhancement of the performance and safety of lithium metal batteries . By forming a stable interface and inhibiting the growth of lithium dendrites, it helps to maintain the integrity of the battery and prolong its lifespan .
Action Environment
The action of Diethyl phenylphosphonite is influenced by environmental factors such as temperature and pressure . It is sensitive to air and should be stored in an inert atmosphere at temperatures between 2-8°C . Its efficacy and stability can be affected by these environmental conditions .
生化学分析
Biochemical Properties
It is known that phosphonates, a group of compounds that includes Diethyl phenylphosphonite, can interact with various enzymes and proteins
Cellular Effects
It has been used as an electrolyte additive to improve the cyclability of spinel LiMn2O4 upon cycling at elevated temperature This suggests that Diethyl phenylphosphonite may have some influence on cell function, possibly through its impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can be preferentially oxidized, forming a protective film on the cathode surface . This passivation film suppresses detrimental electrolyte decomposition
Temporal Effects in Laboratory Settings
In laboratory settings, Diethyl phenylphosphonite has been shown to improve the cyclability of spinel LiMn2O4 upon cycling at elevated temperature . The capacity retention of the cell significantly improved when Diethyl phenylphosphonite was added to the electrolyte . This suggests that Diethyl phenylphosphonite may have long-term effects on cellular function, possibly due to its stability and resistance to degradation.
Metabolic Pathways
Phosphonates, including Diethyl phenylphosphonite, are known to interact with various enzymes , suggesting that they may be involved in certain metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
Diethyl phenylphosphonite can be synthesized through various methods. One common approach involves the reaction of phenylphosphonous dichloride with ethanol in the presence of a base such as triethylamine. The reaction proceeds as follows:
C6H5PCl2+2C2H5OH→C6H5P(OEt)2+2HCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation of the product .
Industrial Production Methods
Industrial production of diethoxy(phenyl)phosphane often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Diethyl phenylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phenylphosphonic acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Phenylphosphonic acid.
Substitution: Various substituted phosphonites.
Hydrolysis: Phenylphosphonic acid and ethanol.
類似化合物との比較
Similar Compounds
Phenylphosphine: An organophosphorus compound with the formula C6H5PH2, similar to diethoxy(phenyl)phosphane but lacks the ethoxy groups.
Dimethylphenylphosphine: Contains methyl groups instead of ethoxy groups.
Uniqueness
Diethyl phenylphosphonite is unique due to the presence of both phenyl and ethoxy groups, which confer specific reactivity and properties. This makes it a versatile reagent in organic synthesis and industrial applications .
特性
IUPAC Name |
diethoxy(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJLKVICMLVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061840 | |
| Record name | Diethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Diethyl phenylphosphonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13801 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1638-86-4 | |
| Record name | Diethyl phenylphosphonite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phenylphosphonite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl phenylphosphonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


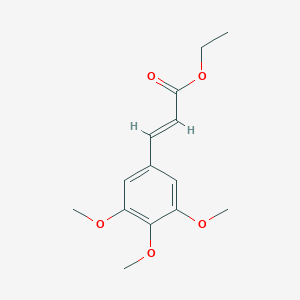

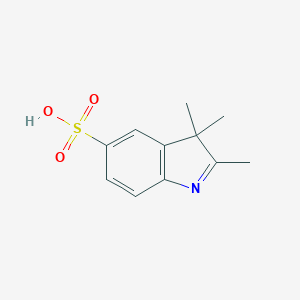

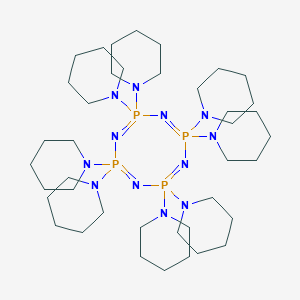
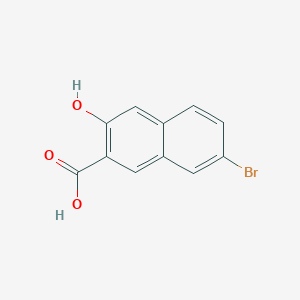
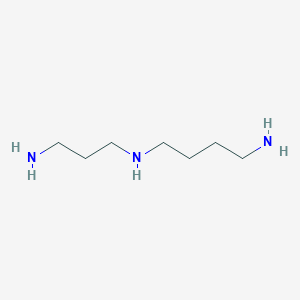

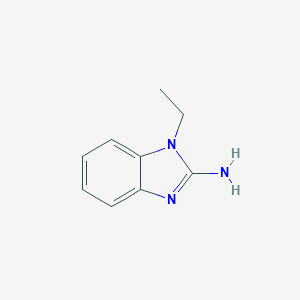
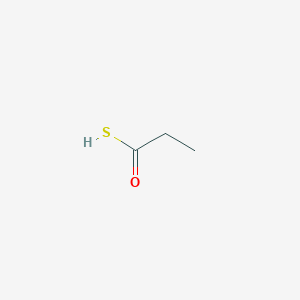
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
